molecular formula C16H16N2O5 B5877742 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B5877742
M. Wt: 316.31 g/mol
InChI Key: XQRXFCDGFWAYDL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.

    Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 2-position of the benzene ring using methanol and a suitable catalyst.

    Amidation: The final step involves the reaction of the methoxylated nitrobenzene with 2-methoxyaniline under acidic or basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-ethoxy-N-(2-methoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-ethoxy-3-nitrobenzoic acid and 2-methoxyaniline.

Scientific Research Applications

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-ethoxy-N-(2-methoxyphenyl)benzamide

Uniqueness

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s ability to undergo reduction and form reactive intermediates sets it apart from other similar benzamides.

Properties

IUPAC Name

4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-15-9-8-11(10-13(15)18(20)21)16(19)17-12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRXFCDGFWAYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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